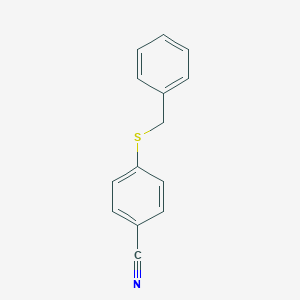

4-(Benzylthio)benzonitrile

Descripción

4-(Benzylthio)benzonitrile is a benzonitrile derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at the para position of the aromatic ring. The compound combines the electron-withdrawing nitrile group with a sulfur-containing benzyl moiety, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its structure enables participation in diverse reactions, such as nucleophilic substitutions and metal-catalyzed couplings, to generate bioactive or functional materials . Benzonitrile derivatives, including 4-(Benzylthio)benzonitrile, are pivotal in drug discovery due to their ability to modulate solubility, bioavailability, and target binding .

Propiedades

Número CAS |

150993-53-6 |

|---|---|

Fórmula molecular |

C14H11NS |

Peso molecular |

225.31 g/mol |

Nombre IUPAC |

4-benzylsulfanylbenzonitrile |

InChI |

InChI=1S/C14H11NS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,11H2 |

Clave InChI |

OSFPURHZZWDHNR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C#N |

SMILES canónico |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The benzylthio group in 4-(Benzylthio)benzonitrile provides moderate electron withdrawal, enhancing reactivity in cross-coupling reactions compared to electron-donating groups like dimethylamino in 4-(4-(dimethylamino)phenyl)thiophen-2-yl)benzonitrile (DMAT) .

- Biological Activity : Thiazole-containing derivatives (e.g., 4-(2-phenylthiazol-4-yl)benzonitrile) exhibit stronger enzyme inhibition (e.g., Sortase A) due to the thiazole ring's ability to coordinate metal ions or form hydrogen bonds . In contrast, 4-(Benzylthio)benzonitrile derivatives are optimized for histone methyltransferase (NSD2-PWWP1) inhibition .

Table 2: Cytotoxicity and Enzyme Inhibition

Key Findings :

- Potency : The benzylthio group in 4-(Benzylthio)benzonitrile derivatives contributes to sub-micromolar inhibition of NSD2-PWWP1, critical for cancer epigenetics modulation . Comparatively, triazole-linked derivatives (e.g., 1c in ) show moderate cytotoxicity (IC₅₀ ~12 µM) against MCF-7 cells, suggesting substituent-dependent efficacy .

- Bioavailability: Amphiphilic derivatives like TMC278/rilpivirine (4-cyano group) exhibit high oral bioavailability due to balanced hydrophobic/hydrophilic interactions, a trait less pronounced in 4-(Benzylthio)benzonitrile .

Table 3: Nonlinear Optical (NLO) and Solvatochromic Properties

Key Insights :

- NLO Performance : Ethynyl-oxazole derivatives (e.g., from ) outperform 4-(Benzylthio)benzonitrile in NLO applications due to extended π-conjugation, enhancing hyperpolarizability .

- Solvent Sensitivity : Thiophene-based derivatives (e.g., DMAT) exhibit twisted intramolecular charge transfer (TICT) states, enabling applications in polarity-sensitive probes .

Critical Analysis :

- Efficiency : Suzuki-Miyaura coupling () offers versatility for 4-(Benzylthio)benzonitrile synthesis but requires transition metal catalysts. In contrast, solvent-free routes for diaryl sulfides (e.g., ) improve sustainability .

- Purity Challenges: Thiazole-containing derivatives () require recrystallization for purity, whereas aminomethyl derivatives () achieve >95% purity via straightforward alkylation .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.